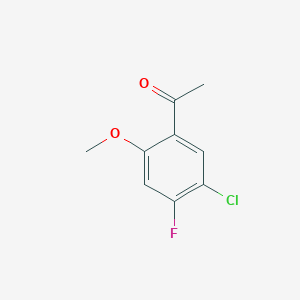
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone
Übersicht
Beschreibung
“1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H8ClFO2 . It’s a derivative of acetophenone, where the acetophenone core is substituted with chlorine, fluorine, and methoxy groups .
Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone” can be deduced from its molecular formula, C9H8ClFO2. It contains a carbonyl group (C=O) typical of ethanones, a methoxy group (-OCH3), and halogen atoms (chlorine and fluorine) attached to the phenyl ring .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone: is a valuable intermediate in pharmaceutical research. It is used in the synthesis of various therapeutic compounds , including those with potential anti-inflammatory and analgesic properties . Its fluorinated structure makes it particularly useful in creating molecules that can selectively interact with biological targets, enhancing drug efficacy and reducing side effects.
Material Science
In material science, this compound serves as a precursor for the development of novel polymers and coatings . Its ability to undergo various chemical reactions allows for the creation of materials with specific characteristics, such as increased resistance to heat or corrosion . This versatility is crucial for advancing materials that meet the demands of modern technology.
Chemical Synthesis
This compound is extensively used in organic synthesis as a building block for complex molecules. Its halogenated and methoxy groups are reactive sites that can be modified to produce a wide range of derivatives, which are essential in the synthesis of dyes, agrochemicals, and other industrial chemicals .
Analytical Chemistry
In analytical chemistry, 1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethanone can be used as a standard or reference compound in chromatographic analysis. Its distinct chemical signature helps in the identification and quantification of similar compounds in complex mixtures .
Biochemistry
The compound’s role in biochemistry is linked to its potential as an inhibitor or activator of certain enzymes. By modifying the enzyme’s activity, researchers can study biochemical pathways and develop drugs that target specific metabolic processes .
Environmental Science
Environmental scientists use this compound to study degradation processes and environmental fate of halogenated organic compounds. Its breakdown products can be analyzed to understand the impact of such chemicals on ecosystems and to develop methods for pollution control .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-chloro-4-fluoro-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFZXCIMPRVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1403024.png)
![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403027.png)
![7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B1403032.png)
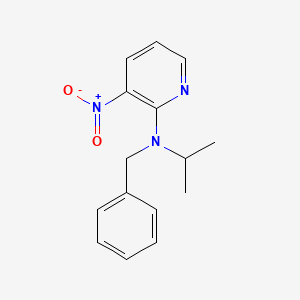
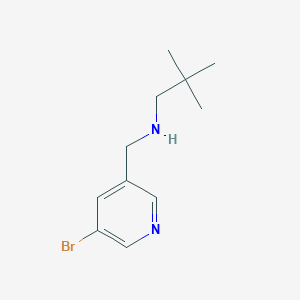

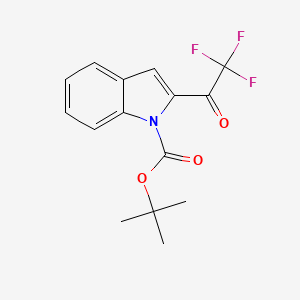
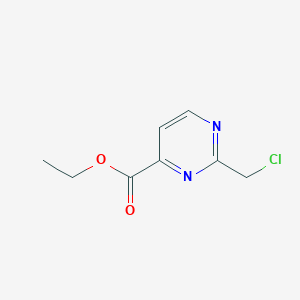
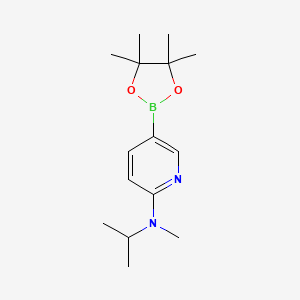

![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)
